molecular formula C19H18ClNO3 B13899637 (3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

Katalognummer: B13899637
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: JXZIUGGBWCCSFA-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions typically include the use of cyclization agents and solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave heating have been employed to synthesize related benzoxazepine analogs . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been used to access benzoxazepines .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazepine derivatives, which can exhibit different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets. The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to cytotoxic effects . This mechanism is mediated through its binding to cellular proteins and disruption of normal cell division processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is unique due to its specific spiro configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C19H18ClNO3

Molekulargewicht

343.8 g/mol

IUPAC-Name

(4R)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid

InChI

InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23)/t19-/m1/s1

InChI-Schlüssel

JXZIUGGBWCCSFA-LJQANCHMSA-N

Isomerische SMILES

C1CC2=C(C=CC(=C2)Cl)[C@]3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Kanonische SMILES

C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.